molecular formula C10H10F2O2 B2866392 5-(Difluoromethyl)-2,3-dimethylbenzoic acid CAS No. 2091058-12-5

5-(Difluoromethyl)-2,3-dimethylbenzoic acid

Cat. No.: B2866392
CAS No.: 2091058-12-5
M. Wt: 200.185
InChI Key: VCZUHPVQPXIECF-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2,3-dimethylbenzoic acid is an organic compound characterized by the presence of a difluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-2,3-dimethylbenzoic acid typically involves the introduction of the difluoromethyl group onto a pre-existing benzoic acid derivative. One common method is the metal-mediated stepwise difluoromethylation reaction. This process involves the fragmentation of a difluoromethyl sulfonyl radical anion, which then adds to a nickel complex, followed by reductive elimination to release the difluoromethylated product .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the development of non-ozone depleting difluorocarbene reagents has streamlined access to this compound, making it more feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2,3-dimethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

5-(Difluoromethyl)-2,3-dimethylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2,3-dimethylbenzoic acid involves its interaction with molecular targets through its difluoromethyl group. This group can form strong hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptors, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Difluoromethyl phenyl sulfide
  • Difluoromethyl-substituted (hetero)arenes
  • Difluoromethyl pyrazole derivatives

Uniqueness

5-(Difluoromethyl)-2,3-dimethylbenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and physical properties. Compared to other difluoromethyl-substituted compounds, it offers a balance of lipophilicity and hydrogen-bonding ability, making it particularly useful in pharmaceutical applications .

Properties

IUPAC Name

5-(difluoromethyl)-2,3-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-5-3-7(9(11)12)4-8(6(5)2)10(13)14/h3-4,9H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZUHPVQPXIECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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